molecular formula C10H14N2O2S B8579800 2-[2-(Pyridin-4-yl)ethyl]-1lambda~6~,2-thiazolidine-1,1-dione CAS No. 89151-10-0

2-[2-(Pyridin-4-yl)ethyl]-1lambda~6~,2-thiazolidine-1,1-dione

Cat. No.: B8579800
CAS No.: 89151-10-0
M. Wt: 226.30 g/mol
InChI Key: MPUDKQOIFDSDFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(Pyridin-4-yl)ethyl]-1lambda~6~,2-thiazolidine-1,1-dione is a useful research compound. Its molecular formula is C10H14N2O2S and its molecular weight is 226.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

89151-10-0

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

2-(2-pyridin-4-ylethyl)-1,2-thiazolidine 1,1-dioxide

InChI

InChI=1S/C10H14N2O2S/c13-15(14)9-1-7-12(15)8-4-10-2-5-11-6-3-10/h2-3,5-6H,1,4,7-9H2

InChI Key

MPUDKQOIFDSDFB-UHFFFAOYSA-N

Canonical SMILES

C1CN(S(=O)(=O)C1)CCC2=CC=NC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 3-chloropropanesulphonyl chloride (20.0 g) in dichloromethane (200 cm3) was added dropwise over 1.5 hours to a stirred solution of 4-(2-aminoethyl)pyridine (13.8 g) in dichloromethane (200 cm3) and triethylamine (15 cm3) at 0° C. The ice bath was removed and the mixture was stirred for 16 hours. Saturated aqueous sodium carbonate (100 cm3) was then added and the organic phase was dried (MgSO4) and evaporated in vacuo to yield an oil which was suspended in abs. ethanol (500 cm3) and heated under reflux with potassium hydroxide (6.3 g) for 0.5 hours. The mixture was cooled and filtered and the filtrate was evaporated in vacuo to yield an oil which was taken into warm ethyl acetate (100 cm3), charcoal was added and the mixture was filtered. The filtrate was passed through a "Florisil" column (Trade Mark, Hopkin and Williams) and eluted further with ethyl acetate to obtain a colourless oil. Crystallisation from ethyl acetate gave 2-[2-(4-pyridyl)ethyl]isothiazolidine-1,1-dioxide as colourless needles, m.p. 70° C. (15.0 g).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 4-vinylpyridine (324 g), isothiazolidine-1,1-dioxide (373 g), and "Triton B" solution (129 ml, 40% w/v in methanol) was heated in D.M.F. at 50°-55° for 7 hours. The reaction mixture was then concentrated under vacuum, water (2.52 liters) was added, and the product was extracted into CH2Cl2 (3×1.87 liters). The combined methylene chloride extracts were washed with water and then evaporated to dryness. The residue was dissolved in ethyl acetate (1.3 liters) at 35° and hexane (0.87 liters) was added over 10 minutes. The resulting crystalline product was granulated at -5 to 0° for 4 hours, filtered, washed with hexane (0.37 liters) and dried in vacuum at 25°, to give 2-[2-(4-pyridyl)ethyl]isothiazolidine-1,1-dioxide (518 g).
Quantity
324 g
Type
reactant
Reaction Step One
Quantity
373 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.